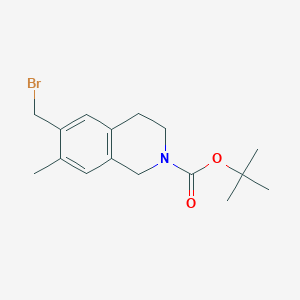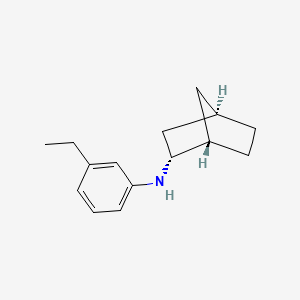
6-(Pyridin-2-yldisulfanyl)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Pyridinyldithio)hexanoic acid is an organic compound characterized by the presence of a pyridine ring attached to a hexanoic acid chain via a disulfide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Pyridinyldithio)hexanoic acid typically involves the reaction of 2-mercaptopyridine with 6-bromohexanoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiolate anion of 2-mercaptopyridine attacks the bromohexanoic acid, forming the desired disulfide linkage.
Industrial Production Methods
Industrial production of 6-(2-Pyridinyldithio)hexanoic acid may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(2-Pyridinyldithio)hexanoic acid undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to yield thiols.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Electrophilic reagents like halogens and nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
6-(2-Pyridinyldithio)hexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a crosslinking agent in the synthesis of polymers and bioconjugates.
Biology: Employed in the modification of proteins and peptides for studying protein-protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 6-(2-Pyridinyldithio)hexanoic acid involves the formation and cleavage of disulfide bonds. This compound can interact with thiol groups in proteins and other biomolecules, leading to the formation of stable disulfide linkages. These interactions can modulate the activity and function of the target molecules, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
3-(2-Pyridyldithio)propanoic acid: Similar structure with a shorter carbon chain.
N-Succinimidyl 3-(2-pyridyldithio)propionate: Contains a succinimidyl ester group for amine-reactive crosslinking.
Uniqueness
6-(2-Pyridinyldithio)hexanoic acid is unique due to its longer carbon chain, which provides greater flexibility and spacing in crosslinking applications. This makes it particularly useful in the modification of larger biomolecules and in the development of more complex bioconjugates.
Properties
Molecular Formula |
C11H15NO2S2 |
|---|---|
Molecular Weight |
257.4 g/mol |
IUPAC Name |
6-(pyridin-2-yldisulfanyl)hexanoic acid |
InChI |
InChI=1S/C11H15NO2S2/c13-11(14)7-2-1-5-9-15-16-10-6-3-4-8-12-10/h3-4,6,8H,1-2,5,7,9H2,(H,13,14) |
InChI Key |
IGQUQSUNVWQLDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)SSCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-phenylmethoxy-1-[(4R)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]butan-1-one](/img/structure/B13909964.png)




![3-(Cyanomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13909990.png)

![N-[[4-[[4-(6-aminohexylcarbamoyl)phenyl]carbamoyl]phenyl]methyl]-N-cyclopropyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B13909994.png)

![3,7-Dioxabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B13910009.png)
